

Application Note: Measuring Ciliary Beat Frequency in Response to Nisotirostide

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Compound of Interest

Compound Name: Nisotirostide

Cat. No.: B15617529

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Introduction

Mucociliary clearance is a primary defense mechanism of the respiratory tract, responsible for removing inhaled particles, pathogens, and cellular debris. This process is critically dependent on the coordinated beating of cilia on the surface of airway epithelial cells. The rate at which these cilia beat, known as the ciliary beat frequency (CBF), is a key indicator of mucociliary health. Dysregulation of CBF is implicated in the pathophysiology of numerous respiratory diseases, including chronic obstructive pulmonary disease (COPD) and cystic fibrosis.

Nisotirostide is a potent and selective Neuropeptide Y (NPY) receptor subtype 2 (Y2) agonist. [1] NPY is a neurotransmitter with diverse physiological roles, and its receptors are expressed in various tissues, including the respiratory epithelium. Recent evidence suggests that NPY can modulate ciliary function. Specifically, activation of the NPY Y2 receptor has been shown to decrease ciliary beat frequency in human nasal epithelial cells. This application note provides a detailed protocol for researchers to investigate the effects of **Nisotirostide** on ciliary beat frequency in vitro using human airway epithelial cells.

Principle

This protocol utilizes primary human airway epithelial cells cultured at an air-liquid interface (ALI) to form a differentiated, ciliated epithelium that closely mimics the in vivo environment. Ciliary beat frequency is measured using high-speed video microscopy. The change in light

intensity caused by the beating cilia is captured and analyzed to determine the frequency. By exposing the cultured cells to varying concentrations of **Nisotirostide**, a dose-response relationship can be established, providing insights into the compound's potential effects on mucociliary clearance.

Data Presentation

The quantitative data obtained from the experiments should be summarized for clear comparison.

Table 1: Effect of **Nisotirostide** on Ciliary Beat Frequency (CBF)

Nisotirostide Concentration (nM)	Mean CBF (Hz)	Standard Deviation (Hz)	N (Number of Replicates)
0 (Vehicle Control)			
1			
10			
100			
1000			

Table 2: Time-Course of **Nisotirostide** Effect on CBF (at a fixed concentration)

Time Point (minutes)	Mean CBF (Hz)	Standard Deviation (Hz)	N (Number of Replicates)
0 (Baseline)			
5			
15			
30			
60			

Experimental Protocols

I. Culture of Human Airway Epithelial Cells at Air-Liquid Interface (ALI)

Materials:

- Primary human bronchial epithelial cells (HBECs)
- Bronchial epithelial cell growth medium (BEGM)
- ALI culture medium
- Collagen-coated permeable supports (e.g., Transwell® inserts)
- Cell culture plates
- Phosphate-buffered saline (PBS)
- Trypsin-EDTA
- Incubator (37°C, 5% CO₂)

Protocol:

- Thaw and expand primary HBECs in BEGM according to the supplier's instructions.
- Seed the expanded HBECs onto collagen-coated permeable supports at a high density.
- Culture the cells submerged in BEGM in both the apical and basolateral compartments until a confluent monolayer is formed (typically 2-3 days).
- Once confluent, remove the apical medium to establish the air-liquid interface.
- Replace the basolateral medium with ALI culture medium.
- Maintain the ALI cultures for at least 4-6 weeks to allow for full differentiation, including the development of motile cilia. Change the basolateral medium every 2-3 days.

II. Measurement of Ciliary Beat Frequency (CBF)

Materials:

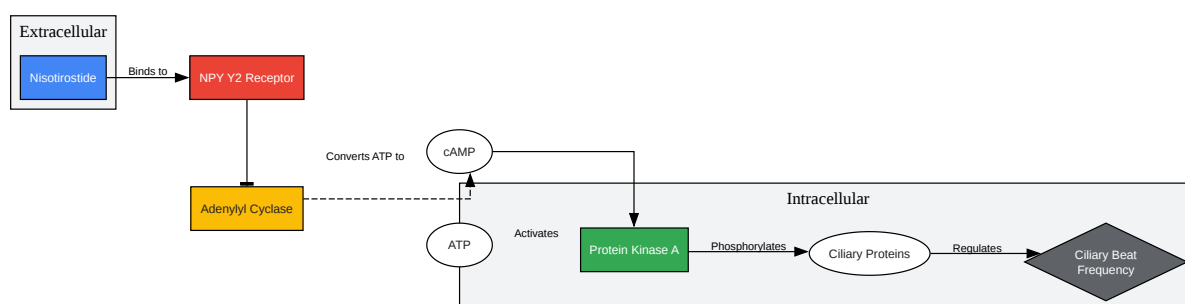
- Inverted microscope with phase-contrast optics
- High-speed digital camera (capable of >100 frames per second)
- Environmental chamber for the microscope stage (to maintain 37°C and 5% CO₂)
- Image analysis software with CBF measurement capabilities (e.g., Sisson-Ammons Video Analysis - SAVA, or ImageJ with appropriate plugins)
- **Nisotirostide** stock solution (in a suitable vehicle, e.g., DMSO)
- ALI culture medium (for dilutions)

Protocol:

- Equilibrate the ALI cultures in the environmental chamber on the microscope stage for at least 30 minutes before measurement.
- Prepare serial dilutions of **Nisotirostide** in pre-warmed ALI culture medium. Include a vehicle control (medium with the same concentration of the vehicle used for the **Nisotirostide** stock).
- Add the **Nisotirostide** dilutions or vehicle control to the apical surface of the ALI cultures.
- At specified time points (e.g., 0, 5, 15, 30, and 60 minutes), select multiple regions of interest (ROIs) on the epithelial surface with actively beating cilia.
- Record high-speed videos (e.g., 5-10 seconds at 200 frames per second) for each ROI.
- Analyze the recorded videos using CBF measurement software. The software typically analyzes the frequency of pixel intensity changes to determine the CBF in Hertz (Hz).
- For each experimental condition, average the CBF values from multiple ROIs and replicate cultures.

Mandatory Visualizations

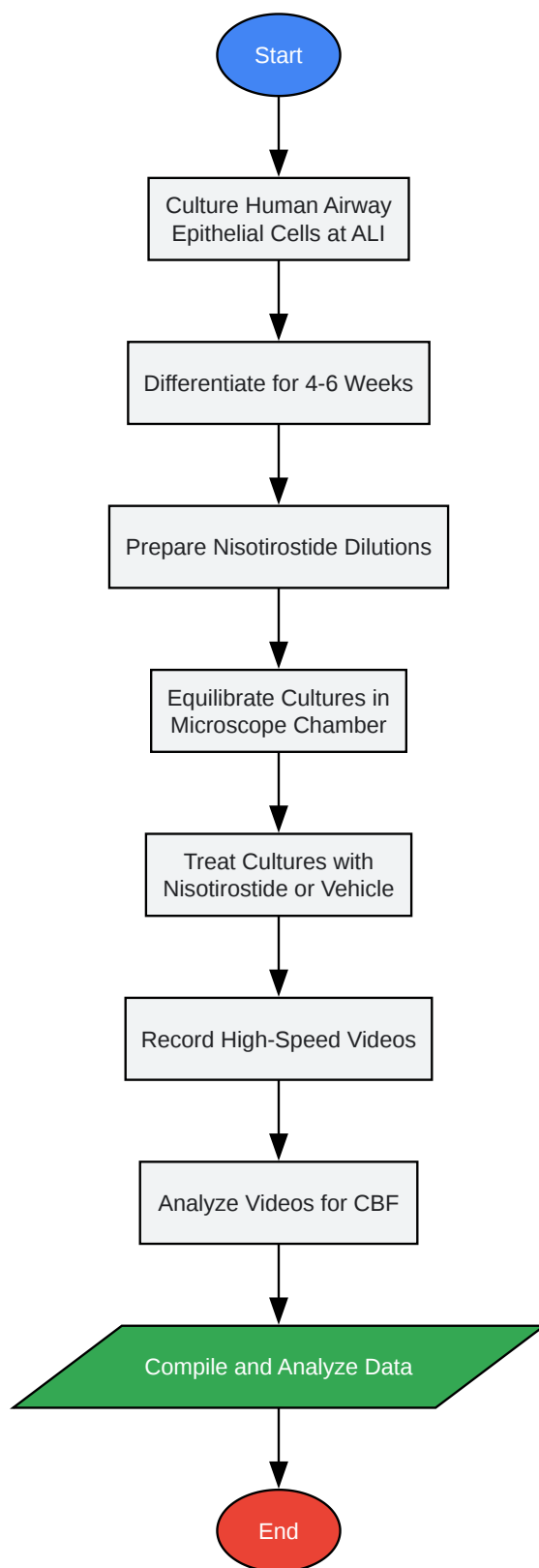
Signaling Pathway of Nisotirostide on Ciliary Beat Frequency

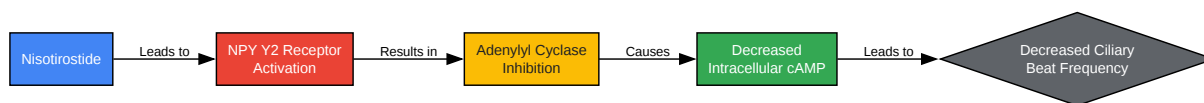


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Caption: **Nisotirostide** signaling pathway leading to modulation of CBF.

Experimental Workflow for Measuring CBF





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References

- 1. Quantifying cilia beat frequency using high-speed video microscopy: Assessing frame rate requirements when imaging different ciliated tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
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